molecular formula C6H3ClF3NO B1403589 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine CAS No. 1227580-87-1

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine

Cat. No. B1403589
M. Wt: 197.54 g/mol
InChI Key: UCWUPUUYYNIDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine (CHTP) is a chemical compound with a wide range of applications in scientific research. CHTP is a type of molecule known as a heterocyclic aromatic compound, which is characterized by a ring-like structure containing both carbon and nitrogen atoms. It is used in a variety of applications, including synthesis of pharmaceuticals, synthesis of agrochemicals, and as a catalyst in organic reactions. CHTP has also been studied for its potential to act as a therapeutic agent in the treatment of cancer and other diseases.

Scientific Research Applications

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has a wide range of scientific research applications. It is used as a catalyst in organic reactions, as a reagent in the synthesis of pharmaceuticals and agrochemicals, and as a therapeutic agent in the treatment of cancer and other diseases. 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has also been studied for its potential to act as an antioxidant, a metal chelator, and an inhibitor of enzymes.

Mechanism Of Action

The exact mechanism of action of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine acts as an antioxidant by binding to reactive oxygen species and preventing them from damaging cells and DNA. Additionally, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has been shown to act as a metal chelator, binding to metals such as iron and copper and preventing them from participating in oxidative reactions. Finally, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has been shown to inhibit the activity of certain enzymes, such as those involved in the production of free radicals.

Biochemical And Physiological Effects

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of cancer. Additionally, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has been shown to reduce the risk of cardiovascular disease, reduce blood pressure, and improve cognitive function.

Advantages And Limitations For Lab Experiments

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has several advantages and limitations when it comes to lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine is relatively stable and can be stored for long periods of time without significant degradation. However, 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine can be toxic when exposed to high temperatures or when ingested, and it can be difficult to accurately measure its concentration in a reaction.

Future Directions

There are several potential future directions for 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine research. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, researchers could investigate the use of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine as an antioxidant or metal chelator in other applications. Finally, researchers could investigate the potential of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine to act as an inhibitor of enzymes involved in the production of free radicals.

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-4(6(8,9)10)3(12)1-2-11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWUPUUYYNIDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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